5-Nitroquinolin-1-ium nitrate 5-Nitroquinolin-1-ium nitrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13298967
InChI: InChI=1S/C9H6N2O2.NO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;/q;-1/p+1
SMILES: C1=CC2=C(C=CC=[NH+]2)C(=C1)[N+](=O)[O-].[N+](=O)([O-])[O-]
Molecular Formula: C9H7N3O5
Molecular Weight: 237.17 g/mol

5-Nitroquinolin-1-ium nitrate

CAS No.:

Cat. No.: VC13298967

Molecular Formula: C9H7N3O5

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

5-Nitroquinolin-1-ium nitrate -

Specification

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
IUPAC Name 5-nitroquinolin-1-ium;nitrate
Standard InChI InChI=1S/C9H6N2O2.NO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;/q;-1/p+1
Standard InChI Key QMFMGULRTIPWKK-UHFFFAOYSA-O
SMILES C1=CC2=C(C=CC=[NH+]2)C(=C1)[N+](=O)[O-].[N+](=O)([O-])[O-]
Canonical SMILES C1=CC2=C(C=CC=[NH+]2)C(=C1)[N+](=O)[O-].[N+](=O)([O-])[O-]

Introduction

Chemical Identity and Structural Characteristics

5-Nitroquinolin-1-ium nitrate (C₉H₆N₃O₅) is a quaternary ammonium salt derived from the nitration of quinoline followed by protonation at the nitrogen atom and subsequent association with a nitrate anion. The parent compound, 5-nitroquinoline (C₉H₆N₂O₂), features a nitro group (-NO₂) at the 5-position of the quinoline heterocycle, as confirmed by its CAS registry number 607-34-1 . Protonation of the tertiary nitrogen in quinoline generates the quinolinium ion, which pairs with nitrate (NO₃⁻) to form the ionic complex.

Key Structural Features:

  • Molecular Formula: C₉H₇N₃O₅ (quinolinium cation + nitrate anion)

  • Molecular Weight: 261.17 g/mol (calculated from constituent ions)

  • Nitrogen Content: 16.09% (theoretical)

  • Crystal System: Monoclinic (predicted based on analogous quinoline salts) .

The nitro group at position 5 introduces significant electronic effects, including resonance withdrawal and steric hindrance, which influence reactivity and solubility. The nitrate anion contributes to the compound’s ionic character, enhancing its stability in polar solvents.

Synthesis and Purification Strategies

Nitration of Quinoline

The synthesis of 5-nitroquinoline, a precursor to 5-nitroquinolin-1-ium nitrate, typically involves electrophilic nitration of quinoline using mixed acids (HNO₃/H₂SO₄). Under optimized conditions (95–100°C for 1–2 hours with 1.5 equivalents of HNO₃), the reaction yields a mixture of nitroquinoline isomers, predominantly 5-nitroquinoline (40–60%) and 8-nitroquinoline (30–50%), alongside minor amounts of 3-, 6-, and 7-nitroquinoline derivatives .

Reaction Scheme:

Quinoline+HNO3H2SO4,Δ5-Nitroquinoline+8-Nitroquinoline+byproducts\text{Quinoline} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{5-Nitroquinoline} + \text{8-Nitroquinoline} + \text{byproducts}

Formation of the Quinolinium Nitrate Salt

Protonation of 5-nitroquinoline with nitric acid generates the quinolinium cation, which associates with nitrate anions. This step parallels methodologies described for hydrohalide salt formation, where gaseous HCl is introduced to nitroquinoline mixtures in ethyl acetate to precipitate hydrochloride salts . For nitrate salt synthesis, nitric acid (HNO₃) serves as both the proton source and nitrate provider.

Proposed Mechanism:

5-Nitroquinoline+HNO35-Nitroquinolin-1-ium+NO3\text{5-Nitroquinoline} + \text{HNO}_3 \rightarrow \text{5-Nitroquinolin-1-ium}^+ \cdot \text{NO}_3^-

Purification Techniques

Separation of 5-nitroquinoline from isomer mixtures is critical for high-purity salt production. Patent EP0858998A1 discloses a process using wet dimethylformamide (DMF containing 0.5–10% water) to selectively crystallize 5-nitroquinoline hydrohalide salts . Adapting this method, 5-nitroquinolin-1-ium nitrate could be purified by:

  • Dissolving the crude nitration mixture in wet DMF at 95–100°C.

  • Cooling to 25°C to precipitate the nitrate salt.

  • Filtering and washing with ethyl acetate to remove residual isomers .

Physicochemical Properties

Thermal Stability and Phase Transitions

Data for 5-nitroquinoline (Table 1) provide insights into the nitrate salt’s behavior:

Table 1: Comparative Properties of 5-Nitroquinoline and Its Derivatives

Property5-Nitroquinoline 5-Nitroquinoline HCl 5-Nitroquinolin-1-ium Nitrate (Predicted)
Melting Point (°C)71–73149–152160–165 (decomposes)
Density (g/cm³)1.4 ± 0.11.3 ± 0.11.5 ± 0.1
Solubility in DMFHighModerateHigh

The nitrate salt is expected to exhibit higher thermal stability than the free base due to ionic lattice interactions. Decomposition likely occurs above 160°C, accompanied by release of nitrogen oxides.

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for NO₂ (1520 cm⁻¹, 1350 cm⁻¹) and NO₃⁻ (1380 cm⁻¹, 820 cm⁻¹) dominate the spectrum.

  • NMR (¹H): Downfield shifts for H-6 (δ 9.2 ppm) and H-8 (δ 8.7 ppm) due to nitro and quinolinium electron withdrawal .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

5-Nitroquinoline derivatives serve as precursors to antimalarial (e.g., primaquine analogs) and antibacterial agents. The nitrate salt’s enhanced solubility facilitates its use in nucleophilic substitutions or reductions to yield aminophenol intermediates .

Coordination Chemistry

The quinolinium cation can act as a ligand for transition metals. For example, complexes with Cu(II) nitrate exhibit catalytic activity in oxidation reactions, though this remains speculative for the 5-nitro derivative .

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